Cas no 13523-62-1 (2-Isopropyl-4-hydroxy anisole)
2-Isopropyl-4-hydroxy anisole Chemical and Physical Properties
Names and Identifiers
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- 3-Isopropyl-4-methoxyphenol
- 2-Isopropyl-4-hydroxyanisole
- 4-methoxy-3-propan-2-ylphenol
- Phenol,4-methoxy-3-(1-methylethyl)-
- 3-i-propyl-4-methoxy-phenol
- 3-iso-propyl-4-methoxyphenol
- 4-Methoxy-3-isopropyl-phenol
- PHENOL,4-METHOXY-3-(1-METHYLETHYL)
- AKOS006279447
- CS-0255697
- 3-Isopropyl-4-methoxy-phenol
- 13523-62-1
- CNTLRGJEUYZYKC-UHFFFAOYSA-N
- SCHEMBL2041131
- AC-10353
- GS2771
- A849756
- AMY31666
- MB02677
- DTXSID80462581
- 2-Isopropyl-4-hydroxy anisole
-
- MDL: MFCD03265260
- Inchi: 1S/C10H14O2/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7,11H,1-3H3
- InChI Key: CNTLRGJEUYZYKC-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1C(C)C)O
Computed Properties
- Exact Mass: 166.09900
- Monoisotopic Mass: 166.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.026±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.96 g/l) (25 º C),
- PSA: 29.46000
- LogP: 2.52420
2-Isopropyl-4-hydroxy anisole Customs Data
- HS CODE:2909500000
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Isopropyl-4-hydroxy anisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I824578-10mg |
2-Isopropyl-4-hydroxy anisole |
13523-62-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I824578-50mg |
2-Isopropyl-4-hydroxy anisole |
13523-62-1 | 50mg |
$ 210.00 | 2022-06-04 | ||
| TRC | I824578-100mg |
2-Isopropyl-4-hydroxy anisole |
13523-62-1 | 100mg |
$ 295.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | D117681-10g |
2-ISOPROPYL-4-HYDROXYANISOLE |
13523-62-1 | 95% | 10g |
$1480 | 2022-10-23 | |
| eNovation Chemicals LLC | Y0999158-10g |
3-isopropyl-4-methoxyphenol |
13523-62-1 | 95% | 10g |
$1400 | 2024-08-02 | |
| Ambeed | A381323-1g |
3-Isopropyl-4-methoxyphenol |
13523-62-1 | 95+% | 1g |
$760.0 | 2024-04-24 | |
| eNovation Chemicals LLC | Y0999158-5g |
3-isopropyl-4-methoxyphenol |
13523-62-1 | 95% | 5g |
$2000 | 2025-02-18 | |
| eNovation Chemicals LLC | Y0999158-5g |
3-isopropyl-4-methoxyphenol |
13523-62-1 | 95% | 5g |
$2000 | 2025-02-20 |
2-Isopropyl-4-hydroxy anisole Suppliers
2-Isopropyl-4-hydroxy anisole Related Literature
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1. Oxidation of alkoxyphenols. Part VIII. Further examples of trimerisation to spiroketalsD. F. Bowman,F. R. Hewgill,B. R. Kennedy J. Chem. Soc. C 1966 2274
Additional information on 2-Isopropyl-4-hydroxy anisole
Professional Introduction to 2-Isopropyl-4-hydroxy anisole (CAS No. 13523-62-1)
2-Isopropyl-4-hydroxy anisole, also known by its CAS number 13523-62-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, belonging to the class of anisoles, exhibits a unique structural framework that has garnered attention for its potential applications in drug development and synthetic chemistry.
The chemical structure of 2-Isopropyl-4-hydroxy anisole consists of a benzene ring substituted with an isopropyl group at the 2-position and a hydroxyl group at the 4-position. This particular arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of various pharmacologically active compounds. The presence of both hydrophobic and hydrophilic moieties in its structure allows for versatile interactions with biological targets, which is a crucial factor in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological properties of derivatives of 2-Isopropyl-4-hydroxy anisole. Researchers have been investigating its potential as a precursor in the synthesis of novel therapeutic agents. For instance, studies have demonstrated its utility in the development of compounds with anti-inflammatory and antioxidant properties. The hydroxyl group at the 4-position provides a site for further functionalization, enabling the creation of more complex molecules with enhanced biological activity.
One of the most compelling aspects of 2-Isopropyl-4-hydroxy anisole is its role as a building block in natural product synthesis. Several bioactive compounds isolated from plants and microorganisms share structural motifs similar to this molecule. By leveraging 2-Isopropyl-4-hydroxy anisole as a starting material, chemists can mimic these natural scaffolds and develop synthetic routes that are both efficient and scalable. This approach has been particularly fruitful in the search for new antibiotics and anticancer agents.
The synthetic pathways involving 2-Isopropyl-4-hydroxy anisole are diverse and well-documented. One common method involves the Friedel-Crafts alkylation of anisole followed by selective hydroxylation. These reactions can be optimized to produce high yields of the desired product, making it a cost-effective choice for industrial applications. Additionally, modern catalytic techniques have further improved the efficiency of these processes, reducing waste and energy consumption.
In addition to its pharmaceutical applications, 2-Isopropyl-4-hydroxy anisole has shown promise in materials science. Its aromatic structure and functional groups make it a suitable candidate for developing organic semiconductors and liquid crystals. These materials are essential components in electronic devices such as smartphones, displays, and solar cells. By incorporating derivatives of 2-Isopropyl-4-hydroxy anisole into these materials, researchers aim to enhance their performance and durability.
The biodegradability and environmental impact of 2-Isopropyl-4-hydroxy anisole are also areas of active research. Studies have indicated that this compound can be metabolized by certain microorganisms, suggesting that it does not persist in the environment for extended periods. This characteristic is particularly important in industries where chemical waste management is critical. Efforts are ongoing to develop even more environmentally friendly synthetic routes that minimize the ecological footprint of this valuable intermediate.
The future prospects for 2-Isopropyl-4-hydroxy anisole are bright, with ongoing research uncovering new applications and refining existing synthetic methods. As our understanding of molecular interactions continues to evolve, so too will the ways in which this compound contributes to advancements in medicine and technology. Its unique structural features ensure that it will remain a cornerstone of synthetic chemistry for years to come.
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